4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
Description
4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a dimethylsulfamoylphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c1-22(2)28(26,27)16-9-7-15(8-10-16)21-19(25)24-13-11-23(12-14-24)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOUAXXNJYZWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2-chlorophenyl group.
Introduction of Dimethylsulfamoylphenyl Group: The final step involves the reaction of the intermediate with 4-(dimethylsulfamoyl)phenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic/basic media.
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Products : Potential sulfoxide or sulfone derivatives via oxidation of the sulfonamide group. The 2-chlorophenyl ring is generally stable but may form hydroxylated byproducts under harsh conditions.
Reduction Reactions
Reduction primarily targets the carboxamide moiety:
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Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) .
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Products : Conversion of the carboxamide to a methylene amine (–CH₂NH–) or secondary amine (–NH–).
a) Nucleophilic Aromatic Substitution
The 2-chlorophenyl group can undergo substitution:
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Reagents/Conditions : Amines (e.g., NH₃, morpholine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
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Products : Replacement of the chlorine atom with nucleophiles (e.g., –NH₂, –OR).
b) Piperazine Ring Functionalization
The secondary amine on the piperazine ring participates in alkylation/acylation:
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Reagents/Conditions : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) with bases like triethylamine (TEA) .
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Products : N-alkylated or N-acylated piperazine derivatives .
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis:
Cross-Coupling Reactions
The 2-chlorophenyl group may participate in palladium-catalyzed couplings:
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Reagents/Conditions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃).
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Products : Biaryl derivatives via substitution of the chlorine atom.
Comparative Reaction Table
Mechanistic Insights
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Steric Effects : The 2-chlorophenyl group hinders electrophilic attack on the adjacent aromatic ring.
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Electronic Effects : The dimethylsulfamoyl group withdraws electrons, deactivating the piperazine ring toward electrophiles.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of piperazine compounds, including those with similar structures to 4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide, exhibit significant cytotoxicity against various cancer cell lines.
- Case Study: Molecular Docking and Biological Evaluation
A study published in Molecules demonstrated that phenylpiperazine derivatives possess anticancer activity through molecular docking techniques. The compound BS230, a derivative closely related to this compound, showed enhanced cytotoxicity towards cancer cells while exhibiting reduced toxicity towards healthy cells. This suggests a promising therapeutic window for these compounds in cancer treatment .
Neuropharmacological Effects
The compound's structural similarities to other piperazine derivatives suggest potential applications in treating neurological disorders. Piperazine compounds have been studied for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
- Case Study: Anticonvulsant Activity
Research has shown that certain piperazine derivatives demonstrate anticonvulsant properties. For instance, compounds structurally related to this compound were evaluated for their efficacy in models of epilepsy. These studies indicated that specific modifications in the piperazine structure could lead to enhanced anticonvulsant activity .
Synthesis Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
- Synthesis Overview
The synthesis typically starts with the formation of a piperazine ring followed by the introduction of the dimethylsulfamoyl and chlorophenyl groups. Various synthetic routes have been explored to improve the efficiency of this process, including:
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-N-[4-(methylsulfamoyl)phenyl]piperazine-1-carboxamide
- 4-(2-chlorophenyl)-N-[4-(ethylsulfamoyl)phenyl]piperazine-1-carboxamide
- 4-(2-chlorophenyl)-N-[4-(propylsulfamoyl)phenyl]piperazine-1-carboxamide
Uniqueness
4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide, also known by its CAS number 692732-93-7, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN4O3S, with a molecular weight of 422.9 g/mol. The structure features a piperazine ring substituted with both a chlorophenyl group and a dimethylsulfamoyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of piperazine, including the compound , exhibit significant anticancer properties. For instance, studies have shown that certain phenylpiperazine derivatives can enhance the cytotoxicity of established chemotherapeutics like doxorubicin. In vitro assays demonstrated that compounds with similar structural motifs have exhibited selective toxicity against various cancer cell lines while sparing healthy cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study focusing on related piperazine derivatives highlighted their effectiveness against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) lower than 3.80 μM . This indicates a promising avenue for developing new anti-tuberculosis agents.
Enzyme Inhibition
Piperazine derivatives have also been studied for their ability to inhibit enzymes such as acetylcholinesterase. Molecular docking studies suggest that these compounds can effectively bind to the enzyme's active sites, potentially leading to therapeutic applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the phenyl rings and the piperazine core can significantly influence potency and selectivity. For example, the presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological activity against certain pathogens .
Study 1: Anticancer Evaluation
In a comparative study involving various piperazine derivatives, this compound was tested against several cancer cell lines. The results indicated that it exhibited a higher cytotoxic effect compared to its analogs, suggesting that the specific substitutions on the piperazine ring play a significant role in enhancing anticancer activity .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of related compounds against Mtb strains. The compound demonstrated significant inhibitory action, supporting its potential as a lead compound for further development in anti-tuberculosis therapies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
